1-(1-Methyl-1H-imidazol-2-YL)ethanone
Overview
Description
“1-(1-Methyl-1H-imidazol-2-YL)ethanone” is a compound that belongs to the class of imidazole derivatives . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Synthesis Analysis
The synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-imidazol-2-YL)ethanone” is characterized by an imidazole ring attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “1-(1-Methyl-1H-imidazol-2-YL)ethanone” primarily involve its conversion from alcohols and its conversion back to carbonyl compounds .Scientific Research Applications
Therapeutic Potential
- Scientific Field : Pharmacology
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Treatment of Psychosis
- Scientific Field : Neuropsychopharmacology
- Application Summary : Certain imidazole derivatives have been found to have potential as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which could be useful in the treatment of psychosis .
- Methods of Application : The specific compound was synthesized and then tested in animal models for its ability to inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching .
- Results or Outcomes : A representative lead compound demonstrated dose-dependent inhibition of these behaviors in mice, providing support for potential efficacy in treating psychosis .
Anti-Tubercular Activity
- Scientific Field : Pharmacology
- Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- Methods of Application : The specific compound was synthesized and then tested for its ability to inhibit the growth of Mycobacterium tuberculosis .
- Results or Outcomes : The minimum inhibitory concentration (MIC) values of these derivatives were calculated .
Treatment of Psychosis
- Scientific Field : Neuropsychopharmacology
- Application Summary : Certain imidazole derivatives, such as 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, have been found to have potential as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which could be useful in the treatment of psychosis .
- Methods of Application : The specific compound was synthesized and then tested in animal models for its ability to inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching .
- Results or Outcomes : A representative lead compound demonstrated dose-dependent inhibition of these behaviors in mice, providing support for potential efficacy in treating psychosis .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application : The specific compound was synthesized and then tested for its ability to inhibit the inflammatory response in a suitable model .
- Results or Outcomes : The specific outcomes would depend on the specific study and are often not publicly available due to proprietary reasons .
Antioxidant Activity
- Scientific Field : Pharmacology
- Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for their antioxidant activity .
- Methods of Application : The specific compound was synthesized and then tested for its ability to neutralize free radicals in a suitable model .
- Results or Outcomes : The specific outcomes would depend on the specific study and are often not publicly available due to proprietary reasons .
Safety And Hazards
properties
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOHCMELOUFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559089 | |
Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-imidazol-2-YL)ethanone | |
CAS RN |
85692-37-1 | |
Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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